4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
Description
4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid is a pyrimidine derivative characterized by a phenyl group at position 2, a (4-methoxyphenyl)sulfanyl substituent at position 4, and a carboxylic acid moiety at position 4. This structure imparts unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfanyl-2-phenylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-23-13-7-9-14(10-8-13)24-17-15(18(21)22)11-19-16(20-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOZESNWWLBUGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=NC(=NC=C2C(=O)O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Phenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a phenylboronic acid is coupled with a halogenated pyrimidine derivative in the presence of a palladium catalyst.
Attachment of the Methoxyphenyl Sulfanyl Group: This can be done through a nucleophilic substitution reaction, where a methoxyphenyl thiol reacts with a halogenated pyrimidine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Basic Information
- Chemical Name : 4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid
- CAS Number : 477854-63-0
- Molecular Formula : C18H14N2O3S
- Molecular Weight : 338.38 g/mol
- Predicted Boiling Point : 458.2 ± 45.0 °C
- Density : 1.39 ± 0.1 g/cm³
- pKa : 2.08 ± 0.36
These properties suggest that the compound may exhibit stability under various conditions, making it suitable for further research and application in pharmaceuticals.
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound can exhibit significant antimicrobial properties. For instance, research on sulfonamide derivatives has shown their effectiveness against a range of pathogens, including bacteria and fungi. The ability of these compounds to inhibit microbial growth positions them as potential candidates for developing new antibiotics or antifungal agents .
Antioxidant Properties
The antioxidant activity of related compounds has been evaluated through in vitro studies, demonstrating their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl). This suggests that this compound may possess protective effects against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Anticancer Potential
Preliminary investigations into the anticancer properties of related sulfonamide compounds have indicated promising results against various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells, making these compounds valuable in the search for new cancer therapies . The structural features of this compound may enhance its efficacy as an anticancer agent.
Molecular Docking Studies
In silico studies utilizing molecular docking techniques have been employed to predict the interaction of this compound with various biological targets. Such studies help in understanding the binding affinity and specificity of the compound towards specific receptors or enzymes involved in disease pathways . This computational approach can streamline the drug discovery process by identifying promising candidates for further experimental validation.
Table: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Studies : A study demonstrated that sulfonamide compounds exhibited potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, suggesting that modifications to the structure could enhance efficacy .
- Antioxidant Evaluation : In vitro tests showed that certain derivatives significantly inhibited DPPH radicals, indicating strong antioxidant capabilities that could be harnessed to develop health supplements or therapeutic agents against oxidative stress-related diseases .
- Cancer Cell Line Studies : Research on similar compounds revealed cytotoxic effects against breast and colon cancer cell lines, with some derivatives showing a higher apoptotic effect than standard treatments .
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary but often include key signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrimidine Ring
4-[(2,4-Dichlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic Acid (CAS: 477854-70-9)
- Key Differences : Replaces the 4-methoxyphenyl group with a 2,4-dichlorophenyl substituent.
- Impact :
- Electronic Effects : Chlorine atoms are electron-withdrawing, reducing electron density on the pyrimidine ring compared to the methoxy group. This may alter reactivity in nucleophilic substitution or hydrogen bonding .
- Molecular Weight : Higher molecular weight (377 g/mol vs. ~370 g/mol for the target compound) due to chlorine atoms.
- Bioactivity : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
4-Methyl-2-sulfanyl-5-pyrimidinecarboxylic Acid (ChemSpider ID: 2989322)
- Key Differences : Simplified structure with a methyl group at position 4 and a sulfanyl group at position 2.
- Impact: Molecular Weight: Significantly lower (170.19 g/mol) due to the absence of aromatic substituents.
Functional Group Modifications
2-[(4-Chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-[3-(trifluoromethyl)-anilino]pyrimidine-5-carboxylic Acid
- Key Differences: Incorporates a chlorobenzyl sulfanyl group, an isobutyl chain, and a trifluoromethyl-anilino substituent.
- Impact :
2-(4-Methoxyphenyl)-4-pyridin-4-ylpyrimidine-5-carboxylic Acid (CAS: 1172917-35-9)
- Key Differences : Replaces the sulfanyl group with a pyridinyl ring.
- Hydrogen Bonding: Altered hydrogen-bonding capacity compared to the sulfanyl group .
Saturation and Oxidation State Variations
3-(4-Methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic Acid (CAS: 202197-51-1)
- Key Differences : Features a saturated tetrahydropyrimidine ring with two ketone groups.
- Oxidation State: Ketone groups increase polarity, affecting solubility and redox reactivity .
Physicochemical and Computational Insights
Solubility and Lipophilicity
Computational Modeling
- Density Functional Theory (DFT) : Studies using hybrid functionals (e.g., B3LYP) have been employed to predict electronic properties and thermochemical stability of pyrimidine derivatives. These methods are critical for understanding substituent effects on reactivity .
Biological Activity
4-[(4-Methoxyphenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxylic acid, with the CAS number 477854-63-0, is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anticancer and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings and case studies.
- Molecular Formula : C₁₈H₁₄N₂O₃S
- Molecular Weight : 338.39 g/mol
- CAS Number : 477854-63-0
- Structural Characteristics : The compound contains a pyrimidine ring substituted with a methoxyphenyl group and a sulfanyl moiety, which may influence its interaction with biological targets.
Biological Activity Overview
The biological activities of this compound have been explored in several studies, primarily focusing on its anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have indicated promising anticancer properties for this compound. For instance, research has shown that derivatives of pyrimidine compounds can exhibit significant antiproliferative effects against various cancer cell lines. A notable study highlighted the structure–activity relationship (SAR) of similar compounds, where modifications to the pyrimidine core influenced their cytotoxicity against cancer cells:
| Compound | Cell Line Tested | GI Value at 10 μM |
|---|---|---|
| 4b | HOP-92 (NSCL) | 86.28% |
| 4a | HCT-116 (Colorectal) | 40.87% |
| 4h | SK-BR-3 (Breast) | 46.14% |
These findings suggest that the presence of specific substituents on the pyrimidine ring can enhance the compound's efficacy against cancer cells .
Antimicrobial Activity
In addition to its anticancer potential, this compound has also been evaluated for antimicrobial properties. Preliminary studies indicate that it may inhibit bacterial growth, although detailed mechanisms remain to be elucidated. The structural features, particularly the sulfanyl group, could play a critical role in its interaction with microbial targets.
Case Studies and Research Findings
- In Vitro Studies : In vitro evaluations have demonstrated that related pyrimidine derivatives exhibit significant inhibition of cell proliferation in various cancer types. For example, compounds from a similar series were shown to effectively reduce viability in breast and colorectal cancer cell lines .
- ADME-Tox Predictions : Computational studies assessing the Absorption, Distribution, Metabolism, Excretion (ADME), and Toxicity profiles of these compounds suggest favorable drug-like properties, indicating their potential for further development as therapeutic agents .
- Mechanistic Insights : Investigations into the mechanism of action reveal that these compounds may target key cellular pathways involved in cancer progression, such as kinase signaling pathways. This targeting could lead to enhanced therapeutic efficacy .
Q & A
Q. What computational models predict the compound’s reactivity in biological systems?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate binding to cytochrome P450 enzymes to predict metabolic hotspots .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to optimize target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
